trans-5-Amino-tetrahydro-pyran-3-ol

AKR1C3 inhibition Aldo-keto reductase Cancer research

This trans‑configured aminoalcohol scaffold delivers proven engagement with AKR1C3 (IC₅₀ 220 nM) and belongs to the DPP‑4 privileged pharmacophore class, enabling scaffold‑hopping and focused library design without the cost of late‑stage chiral separation. With ≥98% stereochemical purity, it ensures reproducibility in asymmetric synthesis of protease inhibitors and other chiral APIs. By choosing this building block, your team gains a validated, rigid tetrahydropyran core that accelerates SAR studies and reduces lead‑optimization risk in oncology and type‑2 diabetes programs.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B8186432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-5-Amino-tetrahydro-pyran-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1C(COCC1O)N
InChIInChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
InChIKeySCCVKSIEMVHVOG-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-5-Amino-tetrahydro-pyran-3-ol: Chiral Aminoalcohol Building Block for Pharmaceutical Research and Development


trans-5-Amino-tetrahydro-pyran-3-ol (CAS 2091810-98-7, rel-(3S,5S)-5-aminotetrahydro-2H-pyran-3-ol) is a chiral aminoalcohol building block featuring a saturated tetrahydropyran (oxane) ring with amino and hydroxyl substituents at the 5- and 3-positions, respectively . With a molecular formula C5H11NO2 and molecular weight 117.15 g/mol, this compound serves as a key intermediate in the synthesis of bioactive molecules, including dipeptidyl peptidase-IV (DPP-4) inhibitors and protease inhibitors . Its well-defined trans-stereochemistry imposes specific spatial constraints critical for interactions in biological systems, making it a valuable scaffold in medicinal chemistry and drug discovery programs .

Why Generic Substitution Fails for trans-5-Amino-tetrahydro-pyran-3-ol in Drug Discovery


In pharmaceutical research, the substitution of trans-5-Amino-tetrahydro-pyran-3-ol with structurally analogous tetrahydropyran derivatives is not trivial due to critical differences in stereochemistry, functional group positioning, and biological target engagement. The trans-configuration of the amino and hydroxyl groups dictates the compound's three-dimensional conformation, which directly influences binding affinity to enzymes such as aldo-keto reductase 1C3 (AKR1C3) and dipeptidyl peptidase-IV (DPP-4) [1]. Simple replacement with cis-isomers, regioisomers like 4-aminotetrahydropyran, or non-amino tetrahydropyran-3-ol can result in complete loss of target inhibition, altered selectivity profiles, or unpredictable pharmacokinetic behavior, thereby compromising the validity of structure-activity relationship (SAR) studies and the reproducibility of synthetic routes [2].

Quantitative Differentiation of trans-5-Amino-tetrahydro-pyran-3-ol Against Key Comparators


AKR1C3 Inhibitory Activity: trans-5-Amino-tetrahydro-pyran-3-ol vs. Reference Inhibitors

In a fluorescence-based enzymatic assay measuring NADP+-dependent oxidation of S-tetralol, trans-5-Amino-tetrahydro-pyran-3-ol exhibited an IC50 of 220 nM against recombinant human AKR1C3 [1]. While this value indicates moderate inhibitory activity, it serves as a baseline for structure-activity relationship (SAR) optimization. For context, a more advanced AKR1C3 inhibitor (CHEMBL4642852) achieved an IC50 of 24 nM under similar assay conditions, representing an approximately 9-fold improvement in potency [2]. This quantitative difference establishes trans-5-Amino-tetrahydro-pyran-3-ol as a foundational scaffold from which further medicinal chemistry elaboration can yield more potent derivatives.

AKR1C3 inhibition Aldo-keto reductase Cancer research Enzymology

Selectivity Profiling: AKR1C3 vs. AKR1C2 Inhibition by trans-5-Amino-tetrahydro-pyran-3-ol

To assess isoform selectivity, trans-5-Amino-tetrahydro-pyran-3-ol was evaluated against recombinant human AKR1C2 under identical assay conditions. The compound displayed an IC50 of 290 nM for AKR1C2, compared to 220 nM for AKR1C3, yielding a selectivity ratio of 1.3-fold in favor of AKR1C3 [1]. This modest selectivity indicates that the trans-aminoalcohol scaffold inherently favors AKR1C3 over the closely related AKR1C2 isoform, a property that can be amplified through medicinal chemistry optimization. In contrast, many structurally related tetrahydropyran derivatives exhibit no measurable inhibition of either isoform, underscoring the functional significance of the 5-amino-3-ol substitution pattern [2].

Selectivity AKR1C isoforms Off-target profiling Drug safety

Stereochemical Purity and Reproducibility: trans-5-Amino-tetrahydro-pyran-3-ol vs. Racemic or Mixed Isomer Batches

The (3S,5S)-trans configuration of 5-Amino-tetrahydro-pyran-3-ol is commercially available with a purity specification of ≥98% as the free base (CAS 2091810-98-7) . This contrasts with racemic mixtures or cis-isomers (e.g., cis-5-aminotetrahydropyran-3-ol, available at 97% purity but with undefined stereochemical composition) that introduce confounding variables into biological assays and synthetic transformations [1]. The defined trans-stereochemistry ensures consistent spatial presentation of the amino and hydroxyl groups, which is critical for reproducible enzyme inhibition data and for downstream diastereoselective reactions in complex molecule synthesis.

Stereochemistry Enantiopurity Synthetic reproducibility Quality control

Class-Level Utility: Aminotetrahydropyran Scaffolds as Privileged DPP-4 Inhibitor Cores

Fragment-based quantitative structure-activity relationship (QSAR) modeling has identified 3-aminotetrahydropyran as a key substructure associated with potent DPP-4 inhibition, alongside 2-cyanopyrrolidine and difluorophenyl groups [1]. This class-level inference positions trans-5-Amino-tetrahydro-pyran-3-ol as a privileged scaffold for DPP-4 inhibitor development. Notably, the clinical candidate omarigliptin (MK-3102) and related advanced leads incorporate tetrahydropyran cores with amino substitution, demonstrating the translatability of this scaffold to clinically relevant molecules with favorable pharmacokinetic profiles [2]. While direct head-to-head data for trans-5-Amino-tetrahydro-pyran-3-ol against specific DPP-4 inhibitors is not available, the structural class evidence strongly supports its utility as a starting point for medicinal chemistry campaigns targeting type 2 diabetes.

DPP-4 inhibition Type 2 diabetes Tetrahydropyran SAR Drug discovery

High-Impact Application Scenarios for trans-5-Amino-tetrahydro-pyran-3-ol in Drug Discovery and Chemical Biology


AKR1C3 Inhibitor Hit-to-Lead Optimization

trans-5-Amino-tetrahydro-pyran-3-ol serves as a validated starting point for AKR1C3 inhibitor discovery programs, with a defined IC50 of 220 nM providing a benchmark for iterative medicinal chemistry [1]. The modest 1.3-fold selectivity over AKR1C2 offers a tractable selectivity window that can be expanded through scaffold decoration [1]. Researchers can leverage this baseline to design focused libraries and rapidly assess SAR, reducing the time to identify lead compounds with improved potency and selectivity for oncology applications.

DPP-4 Inhibitor Scaffold Diversification

As a member of the aminotetrahydropyran class identified as a privileged DPP-4 pharmacophore [2], this compound is ideally suited for scaffold-hopping and fragment-growing strategies in type 2 diabetes drug discovery. Its trans-stereochemistry provides a rigid, well-defined core that can be elaborated with diverse substituents to explore novel intellectual property space while maintaining the favorable drug-like properties associated with tetrahydropyran-containing clinical candidates [3].

Stereochemically Controlled Synthesis of Complex Bioactive Molecules

The high stereochemical purity (≥98%) and defined trans-configuration of this building block ensure reproducibility in multi-step asymmetric syntheses . It is particularly valuable in the preparation of protease inhibitors and other chiral pharmaceuticals where the precise spatial orientation of the amino and hydroxyl groups is critical for target engagement. Procurement of this stereochemically pure intermediate eliminates the need for costly and time-consuming chiral separations later in the synthetic sequence.

Isoform-Selectivity Profiling in Aldo-Keto Reductase Research

The availability of quantitative IC50 data for both AKR1C3 (220 nM) and AKR1C2 (290 nM) [1] makes trans-5-Amino-tetrahydro-pyran-3-ol a valuable tool compound for studying isoform-selective inhibition in the aldo-keto reductase family. Researchers investigating the differential roles of AKR1C isoforms in hormone metabolism, cancer progression, and drug resistance can use this compound as a reference inhibitor to benchmark the selectivity of novel chemical probes.

Quote Request

Request a Quote for trans-5-Amino-tetrahydro-pyran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.